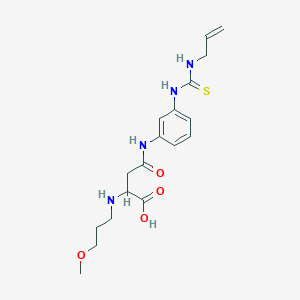
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(3-Allylthioureido)phenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H26N4O4S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Synthesis of (+)-trachyspic acid
The compound has been utilized in the asymmetric synthesis of (+)-trachyspic acid, a tumor cell heparanase inhibitor, demonstrating its relevance in cancer research and drug development (Morokuma et al., 2008).
Interaction with Nitrogen-Containing Nucleophiles
Reactivity with Nitrogen-Containing Nucleophiles
The behavior of similar compounds has been studied with primary and secondary amines, showcasing the versatility and reactivity of these compounds in synthesizing novel amino acid derivatives with potential biological activities (El-Sakka et al., 2014).
Molecular and Structural Analysis
Molecular Structure and Analysis
In-depth studies have been conducted on the molecular structure, hyperpolarizability, and electrostatic potential of similar compounds. These studies provide a foundational understanding of the compound's properties and potential applications in fields like materials science (Raju et al., 2015).
Novel Lens Metabolites
Identification in Human Lens
Novel metabolites related to the compound have been identified in normal and cataractous human lenses, implying a possible role in UV protection and eye health (Mizdrak et al., 2007).
Antimicrobial and Anti-Browning Effects
Antimicrobial and Anti-Browning Properties
Compounds structurally similar have exhibited antimicrobial activities and potential anti-browning effects, suggesting their use in food preservation and cosmetic applications (Zheng et al., 2010).
Propriétés
IUPAC Name |
2-(3-methoxypropylamino)-4-oxo-4-[3-(prop-2-enylcarbamothioylamino)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-3-8-20-18(27)22-14-7-4-6-13(11-14)21-16(23)12-15(17(24)25)19-9-5-10-26-2/h3-4,6-7,11,15,19H,1,5,8-10,12H2,2H3,(H,21,23)(H,24,25)(H2,20,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKMGPZISPGCOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC(=CC=C1)NC(=S)NCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2382147.png)

amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)
![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium tetrafluoroborate](/img/structure/B2382150.png)
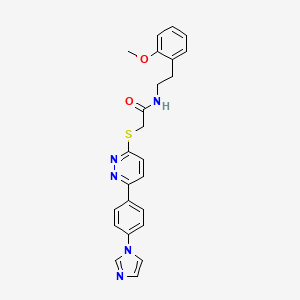
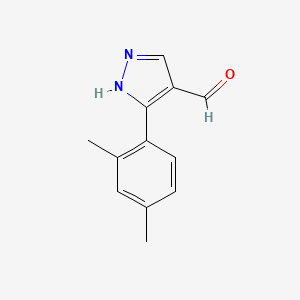

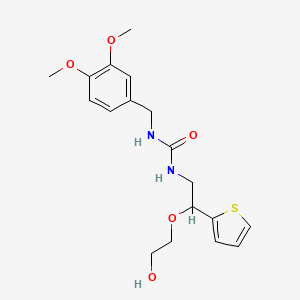
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2382159.png)
![2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2382160.png)

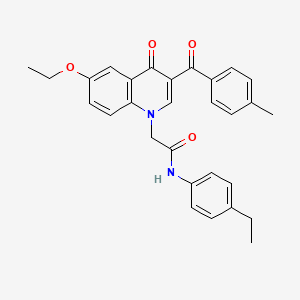
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)